molecular formula C18H19N3O3 B15082725 N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide

N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide

Cat. No.: B15082725
M. Wt: 325.4 g/mol
InChI Key: RUTXRJGVAZEJKF-XDHOZWIPSA-N
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Description

N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide is a Schiff base-derived oxamide compound characterized by two aromatic substituents: a 4-ethylphenyl group and a 4-methoxyphenyl moiety linked via an oxamide bridge.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H19N3O3/c1-3-13-4-8-15(9-5-13)20-17(22)18(23)21-19-12-14-6-10-16(24-2)11-7-14/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+

InChI Key

RUTXRJGVAZEJKF-XDHOZWIPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

Biological Activity

N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide, also known as a Schiff base compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H19N3O3
  • Molecular Weight : 325.36 g/mol
  • IUPAC Name : this compound

This compound is characterized by the presence of an ethylphenyl group and a methoxyphenyl group, contributing to its diverse biological properties.

Antimicrobial Properties

Research has indicated that Schiff bases, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar Schiff bases showed effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, a related Schiff base was shown to induce apoptosis in cancer cell lines through the disruption of microtubule dynamics and inhibition of tubulin polymerization . The binding affinities of these compounds to specific cancer targets suggest a promising avenue for further development.

The mechanisms through which this compound exerts its biological effects include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Interaction with cellular receptors can alter signal transduction processes.
  • Oxidative Stress Induction : The compound may induce oxidative stress, leading to cellular apoptosis in certain contexts .

Synthesis and Characterization

A series of studies have focused on the synthesis of Schiff bases derived from various amines and aldehydes. Characterization techniques such as FT-IR spectroscopy and NMR have confirmed the structural integrity and purity of these compounds .

Antimicrobial Activity Evaluation

In vitro studies have evaluated the antimicrobial efficacy of Schiff bases against various pathogens. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against several bacterial strains .

Anticancer Studies

Recent investigations into the anticancer properties of related compounds have shown promising results. A specific derivative exhibited a growth inhibition (GI50) value of 3.8 µM against prostate cancer cell lines, indicating significant antiproliferative activity .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line Effect Reference
AntimicrobialE. coliSignificant inhibition
AntimicrobialS. aureusSignificant inhibition
AnticancerDU145 (Prostate Cancer)GI50 = 3.8 µM
Apoptosis InductionVarious Cancer Cell LinesInduces apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxamide Derivatives with Aromatic Substituents

The target compound belongs to a family of oxamide derivatives with substituted phenyl groups. Key structural analogs include:

Compound Name Substituents (R₁, R₂) Key Features Biological/Physicochemical Relevance References
Target Compound R₁ = 4-ethylphenyl, R₂ = 4-methoxyphenyl Ethyl group enhances lipophilicity; para-methoxy improves solubility. Potential bioactivity inferred from analogs (e.g., kinase inhibition). -
N-(4-methylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide R₁ = 4-methylphenyl, R₂ = 4-methoxyphenyl Methyl group reduces steric hindrance compared to ethyl. Used in crystallography studies; lower melting point than ethyl analog.
N-(4-ethylphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide R₁ = 4-ethylphenyl, R₂ = 2-methoxyphenyl Ortho-methoxy disrupts planarity, reducing π-stacking. Altered hydrogen-bonding capacity impacts solubility.
N-(2-ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide R₁ = 2-ethoxyphenyl, R₂ = 4-isododecylphenyl Long alkyl chain increases hydrophobicity. Used in polymer research for thermal stability.

Key Trends :

  • Lipophilicity : Ethyl and isododecyl groups enhance membrane permeability compared to methyl or methoxy substituents.
  • Solubility : Para-methoxy groups improve aqueous solubility due to polar interactions, whereas ortho-substituents hinder it.
  • Bioactivity : Schiff base oxamides often exhibit antimicrobial or anticancer properties, as seen in analogs like GMC1 (), which inhibits androgen receptors via FKBP52 binding .
Imidazolidinone Derivatives
Compound Name Core Structure Substituents Bioactivity References
IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) Imidazolidinone 4-ethylphenyl CNS modulation (antinociceptive effects).
IM-7 (5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione) Imidazolidinone 4-isopropylphenyl Cardiovascular effects in preclinical models.

Comparison :

  • Rigidity: Imidazolidinones’ cyclic structure enhances metabolic stability compared to linear oxamides.
  • Substituent Effects : Bulkier groups (e.g., isopropyl) in IM-7 reduce bioavailability but increase target specificity.
Schiff Base Analogues

Schiff bases with hydrazine-derived linkages are common in drug discovery. Notable examples:

Compound Name Structure Substituents Application References
N-(4-methoxyphenyl)-N′-[(E)-(4-methylphenyl)methylideneamino]oxamide Oxamide 4-methylphenyl, 4-methoxyphenyl Intermediate in coordination polymers.
GMC1 (2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide) Acetamide 4-methoxyphenyl, benzimidazole Androgen receptor inhibition in prostate cancer.

Functional Insights :

  • Methoxy Positioning : Para-methoxy in GMC1 optimizes receptor binding, while ortho-substitution (e.g., ) may sterically hinder interactions.
  • Bridge Flexibility : Oxamide’s rigid bridge vs. acetamide’s flexibility influences conformational dynamics in target binding.

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